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For Immediate Release

[City, State] – [Date] – New comparative analysis reveals that atuveciclib (BAY 1143572), a

potent and highly selective clinical PTEFb/CDK9 inhibitor, possesses significantly improved

physicochemical and drug metabolism and pharmacokinetics (DMPK) properties over its lead

compound, BAY-958. These enhancements contribute to a more favorable overall profile for

atuveciclib as a therapeutic candidate for cancer treatment.[1][2]

Atuveciclib, characterized by an unusual benzyl sulfoximine group, emerged from lead

optimization efforts that specifically targeted improvements in kinase selectivity, as well as

physicochemical and DMPK properties.[1][2][3] In contrast, BAY-958, while a potent

PTEFb/CDK9 inhibitor, was hampered by unfavorable characteristics that limited its clinical

development.[1][4]

Enhanced Physicochemical Properties
A key differentiator between the two compounds lies in their aqueous solubility and

permeability. BAY-958 exhibited low aqueous solubility of 11 mg/L at pH 6.5 and a moderate

permeability coefficient in Caco-2 cells, coupled with a high efflux ratio.[1][3] These factors

likely contributed to its poor absorption and low bioavailability.[1] In contrast, atuveciclib was

developed to have an improved overall profile, suggesting enhancements in these critical

areas.[1]
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Superior Pharmacokinetic Profile
The pharmacokinetic parameters further underscore the advantages of atuveciclib. While BAY-
958 demonstrated high metabolic stability in in vitro studies, it suffered from a short half-life (0.7

h) and low oral bioavailability (10%) in rats.[1][3] Conversely, atuveciclib exhibits a significantly

improved oral bioavailability of 54% in rats, along with low blood clearance.[5]

The following tables summarize the key comparative data between atuveciclib and BAY-958.

Table 1: Comparison of Physicochemical and In
Vitro DMPK Properties

Property
Atuveciclib (BAY
1143572)

BAY-958 Reference

Aqueous Solubility

(pH 6.5)
Improved 11 mg/L [1]

Caco-2 Permeability

(Papp A→B)
35 nm/s 22 nm/s [1]

Caco-2 Efflux Ratio 6 15 [1]

Metabolic Stability

(Rat Hepatocytes)
High High [1]

Metabolic Stability

(Rat Liver

Microsomes)

High High [1]

Table 2: Comparison of In Vivo Pharmacokinetic
Properties in Rats
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Property
Atuveciclib (BAY
1143572)

BAY-958 Reference

Blood Clearance

(CLb)
1.1 L/h/kg 0.5 L/h/kg [1][5]

Volume of Distribution

(Vss)
1.0 L/kg 1.4 L/kg [1][5]

Half-life (t1/2) Not explicitly stated 0.7 h [1]

Oral Bioavailability 54% 10% [1][5]

Blood/Plasma Ratio ~1 ~3:1 [1][5]

Table 3: Comparison of In Vitro Kinase Inhibitory
Activity

Target
Atuveciclib (BAY
1143572) IC50 (nM)

BAY-958 IC50 (nM) Reference

CDK9/CycT1 13 11 [1]

CDK2/CycA >1000 1080 [1]

GSK3α 45 Not Reported [1]

GSK3β 87 Not Reported [1]

Signaling Pathway and Mechanism of Action
Both atuveciclib and BAY-958 act as inhibitors of the Positive Transcription Elongation Factor b

(P-TEFb), a heterodimer of cyclin-dependent kinase 9 (CDK9) and a cyclin partner (primarily

Cyclin T1).[1][6] P-TEFb plays a crucial role in regulating gene transcription by phosphorylating

the C-terminal domain of RNA Polymerase II, which is essential for transcriptional elongation.

[6] By inhibiting CDK9, these compounds prevent this phosphorylation event, leading to a halt

in the transcription of key tumor-promoting genes and ultimately inducing apoptosis in cancer

cells.[6][7]
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Caption: Mechanism of action of Atuveciclib and BAY-958 via inhibition of the P-TEFb complex.

Experimental Protocols
Kinase Assays
The inhibitory activity of the compounds against various kinases was determined using

established protocols. For the CDK9/CycT1 assay, recombinant full-length His-tagged human

CDK9 and CycT1 were used. The kinase reaction utilized a biotinylated peptide substrate. The

assays were performed with an ATP concentration of 10 μM.[1][3]

Cell Proliferation Assay
The antiproliferative activity of the compounds was assessed in various cancer cell lines,

including HeLa and MOLM-13 cells. Cells were treated with the test compounds for a period of

96 hours, after which cell viability was measured to determine the IC50 values.[1]

Caco-2 Permeability Assay
To evaluate the intestinal permeability and potential for active transport of the compounds, a

Caco-2 cell monolayer assay was employed. The apparent permeability coefficient (Papp) was

determined in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions

to calculate the efflux ratio.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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